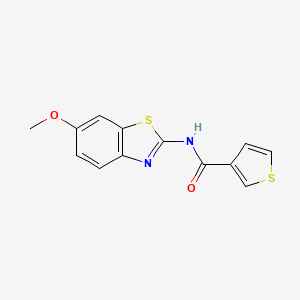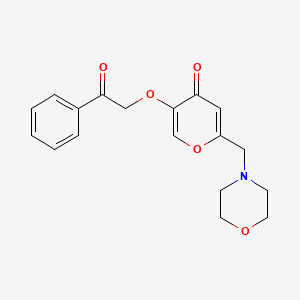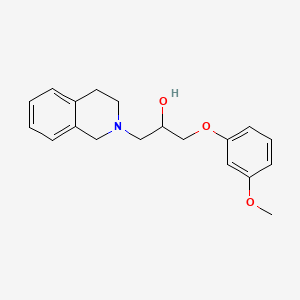![molecular formula C19H20N4O2 B12173058 N-(2-oxo-2-{[1-(propan-2-yl)-1H-indol-4-yl]amino}ethyl)pyridine-3-carboxamide](/img/structure/B12173058.png)
N-(2-oxo-2-{[1-(propan-2-yl)-1H-indol-4-yl]amino}ethyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxo-2-{[1-(propan-2-yl)-1H-indol-4-yl]amino}ethyl)pyridine-3-carboxamide is a complex organic compound that features an indole moiety, a pyridine ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-{[1-(propan-2-yl)-1H-indol-4-yl]amino}ethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The indole derivative is then coupled with a pyridine-3-carboxamide precursor through amide bond formation, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (hydroxybenzotriazole) in a solvent mixture of acetonitrile, ethanol, and water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-oxo-2-{[1-(propan-2-yl)-1H-indol-4-yl]amino}ethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole and pyridine rings, often using halogenating agents or nitrating mixtures.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various reduced indole derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2-oxo-2-{[1-(propan-2-yl)-1H-indol-4-yl]amino}ethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2-oxo-2-{[1-(propan-2-yl)-1H-indol-4-yl]amino}ethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide: A pyridine derivative with similar biological activities but different structural features.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Omeprazole: A pyridine derivative used as a proton pump inhibitor in the treatment of gastric ulcers.
Uniqueness
N-(2-oxo-2-{[1-(propan-2-yl)-1H-indol-4-yl]amino}ethyl)pyridine-3-carboxamide is unique due to its combination of an indole moiety and a pyridine ring, which imparts distinct chemical and biological properties. This structural combination allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research .
Eigenschaften
Molekularformel |
C19H20N4O2 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
N-[2-oxo-2-[(1-propan-2-ylindol-4-yl)amino]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H20N4O2/c1-13(2)23-10-8-15-16(6-3-7-17(15)23)22-18(24)12-21-19(25)14-5-4-9-20-11-14/h3-11,13H,12H2,1-2H3,(H,21,25)(H,22,24) |
InChI-Schlüssel |
NGVRUGJDNNGCCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CNC(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzodioxol-5-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12172987.png)




![methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]-beta-alaninate](/img/structure/B12173007.png)
![7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12173018.png)
![2-(1H-indol-3-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12173020.png)
![1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B12173026.png)


![methyl 4-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12173048.png)

